1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one
Description
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a sulfonyl group attached to a 5-bromothiophene ring. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C8H8BrNO3S2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C8H8BrNO3S2/c9-6-3-4-8(14-6)15(12,13)10-5-1-2-7(10)11/h3-4H,1-2,5H2 |
InChI Key |
YSJGXJJZTSGEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
Sulfonation of 5-Bromo-2-Thiophenol
Coupling with Pyrrolidin-2-one
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | SOCl₂, DCM, reflux | ~80% |
| Coupling | TEA, DMF, 0°C → RT | ~65–70% |
Advantages : High regioselectivity due to the electron-withdrawing sulfonyl group. Challenges : Requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Oxidation of Thioether Intermediates
This approach involves forming a thioether bond between the thiophene and pyrrolidin-2-one, followed by oxidation to the sulfone.
Reaction Pathway
Thioether Formation
Oxidation to Sulfone
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioether Formation | DCC, DCM, RT | ~70% |
| Oxidation | H₂O₂ (30%), Na₂WO₄, 70°C | ~85% |
Mechanistic Insight : Oxidation proceeds via a two-electron transfer, forming the sulfone without intermediate sulfoxide detection.
Palladium-Catalyzed Cross-Coupling
This method leverages Suzuki-Miyaura coupling to form the carbon-sulfur bond between bromothiophene and pyrrolidin-2-one derivatives.
Reaction Pathway
Boronic Acid Synthesis
Coupling with Bromothiophene
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronic Acid Synthesis | Pd(OAc)₂, DMF, 80°C | ~60% |
| Coupling | Pd(PPh₃)₄, Dioxane/H₂O, 100°C | ~75% |
Advantages : Tolerates diverse functional groups. Limitations : Requires expensive catalysts and inert atmospheres.
One-Pot Cyclization Strategies
This approach combines cyclization and sulfonation in a single step, often using donor-acceptor cyclopropanes (DA cyclopropanes) or sulfur ylides.
Key Method
Cyclopropane Ring Opening
Sulfonation
- Introduce the sulfonyl group via electrophilic substitution or coupling with a pre-formed sulfonyl chloride.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropane Ring Opening | Ni(ClO₄)₂·6H₂O, DCE, RT | ~90% |
| Cyclization | AcOH, Toluene, Reflux | ~70% |
Note : This method is efficient for synthesizing 1,5-disubstituted pyrrolidin-2-ones but requires optimization for regioselectivity.
Enzymatic Resolution for Enantiopure Derivatives
For enantiomerically pure compounds, enzymatic resolution of racemic intermediates is employed.
Procedure
- Lipase-Catalyzed Hydrolysis
| Parameter | Value |
|---|---|
| pH | 6.0 |
| Temperature | 28°C |
| Conversion | ~47.5% |
Application : Critical for pharmaceuticals requiring high enantiomeric excess.
Comparative Analysis of Methods
| Method | Key Strengths | Limitations |
|---|---|---|
| Direct Sulfonation | High regioselectivity, simplicity | Anhydrous conditions required |
| Thioether Oxidation | Avoids sulfonyl chloride instability | Multi-step process |
| Cross-Coupling | Functional group tolerance | Expensive catalysts, inert atmosphere |
| One-Pot Cyclization | Efficient for complex structures | Limited to specific substrates |
| Enzymatic Resolution | High enantiopurity | Low throughput, specialized equipment |
Critical Reaction Parameters
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 5-bromo-2-thienyl moiety undergoes regioselective EAS reactions. Bromine acts as a directing group, enabling functionalization at the 3-position of the thiophene ring:
| Reaction Type | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 68-82% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Thienylamines | 75% |
Mechanistic Insight : Bromine's electron-withdrawing effect activates the thienyl ring for palladium-catalyzed cross-couplings, enabling C-C and C-N bond formations.
Sulfonamide Reactivity
The sulfonyl group participates in nucleophilic substitutions and reductions:
Key Observation : The sulfonyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack .
Lactam Ring Transformations
The pyrrolidin-2-one core undergoes ring-opening and functionalization:
Mechanistic Pathway : Protonation of the lactam oxygen under acidic conditions increases electrophilicity, enabling nucleophilic ring-opening .
Multicomponent Reactions
The compound participates in one-pot syntheses due to dual reactivity:
| Reaction Components | Catalyst System | Products | Yield | Source |
|---|---|---|---|---|
| Arylboronic acid + Alkylamine | CuI/1,10-phenanthroline | Polyfunctional heterocycles | 81% | |
| Isocyanides + Aldehydes | SiO₂-NH₂ nanoparticles | Ugi adducts | 76% |
Advantage : Simultaneous utilization of bromothienyl and sulfonamide groups enables rapid molecular complexity generation .
Photochemical Reactions
The bromothienyl-sulfonyl system shows unique photostability and reactivity:
| Light Source | Solvent System | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| UV-C (254 nm) | Dry CH₂Cl₂ | Thiophene dimer | Φ = 0.32 | |
| Visible Light (450 nm) | Acetone/H₂O | Sulfonyl radical intermediates | - |
Application : Potential in photoaffinity labeling and materials science .
Critical Analysis of Reaction Pathways
-
Steric Effects : The sulfonyl group creates a planar configuration, reducing steric hindrance for aromatic substitutions.
-
Electronic Factors : Bromine's -I effect activates the thienyl ring at C3 while deactivating C4 for electrophilic attacks.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide reactivity by stabilizing transition states .
Scientific Research Applications
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a sulfonamide derivative that has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for drug development aimed at treating inflammatory diseases, bacterial infections, or even certain types of cancer. Additionally, its unique structure could make it suitable for use in agrochemicals or as an intermediate in the synthesis of more complex organic molecules.
Scientific Research Applications
General Information and Structure
this compound is characterized by a pyrrolidin-2-one ring and a 5-bromo-2-thienyl group. The molecular formula of this compound is CHBrNOS, and it includes a sulfonyl functional group, which is known for enhancing the biological activity of organic molecules.
Chemical Reactivity
The chemical reactivity of this compound is attributed to the electrophilic nature of the sulfonyl group. This allows it to participate in nucleophilic substitutions and other reactions typical of sulfonamides. The compound can undergo hydrolysis, oxidation, and reduction reactions under appropriate conditions, where the introduction of nucleophiles can lead to new derivatives or modifications at the sulfonyl or pyrrolidinone moieties.
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The sulfonamide moiety is particularly noted for its role in inhibiting various enzymes, which can lead to therapeutic effects against diseases such as hypertension and infections. Specific studies have shown that related compounds demonstrate inhibitory effects on cyclooxygenase enzymes, suggesting potential applications in pain relief and anti-inflammatory treatments.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes steps that may vary based on specific experimental setups or desired yields.
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding the mechanism of action and potential side effects when developing therapeutic agents. Research has indicated that similar compounds exhibit competitive inhibition against cyclooxygenase enzymes, which are essential in inflammatory processes.
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis
Bromine and bromo-organic compounds are used in organic synthesis . For example, bromination of diphenylacetylene resulted in a 95% yield of the corresponding dibromide .
Herbicidal activity
2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones can be used as herbicides . They can also be used in transgenic cultures that are resistant to growth factors or herbicides containing essential plant enzymes .
Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-2-methylpyridine sulfonamide | Contains a methyl group instead of thienyl | Enhanced solubility properties |
| 1-(benzenesulfonyl)-5-bromopyrrole | Substituted with a benzene ring | Potentially higher antibacterial activity |
| 1-(4-chlorophenyl)sulfonylpyrrolidine | Chlorophenyl substitution | Increased potency against certain bacteria |
| 1-(thiophenesulfonyl)-3-pyridinecarboxamide | Contains a thiophene ring | Broader spectrum of biological activity |
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidin-2-one Core
The pyrrolidin-2-one scaffold is highly versatile, with modifications at the 1-position (sulfonyl group) and the thiophene ring influencing activity. Key analogs include:
Key Observations :
Functional Analogues in Pharmacology
Antioxidant Activity
Pyrrolidin-2-one derivatives with phenolic or triazole substituents exhibit significant antioxidant activity:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazol-3-yl)pyrrolidin-2-one : 1.35× higher DPPH radical scavenging than vitamin C .
Antiarrhythmic and Antihypertensive Effects
- 1-Substituted pyrrolidin-2-ones with arylpiperazine groups: Demonstrated α-adrenolytic and antiarrhythmic activity (e.g., S-75 derivative) .
Crystallographic Data
- 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one: High-resolution X-ray structure (R-factor: 0.027) confirms planar thiazole and non-planar pyrrolidinone rings, with mean C–C bond length of 0.003 Å .
Physicochemical Properties
Biological Activity
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidin-2-one ring, a sulfonyl group, and a 5-bromo-2-thienyl moiety, which collectively contribute to its pharmacological potential. The compound's molecular formula is CHBrNOS, and its unique structure allows for various interactions with biological targets, making it a candidate for drug development aimed at treating inflammatory diseases, bacterial infections, and certain cancers.
The sulfonyl functional group in this compound enhances the compound's reactivity and biological activity. The electrophilic nature of the sulfonyl group facilitates nucleophilic substitutions, leading to the formation of new derivatives. Studies have indicated that similar compounds exhibit significant anti-inflammatory, antibacterial, and anticancer properties. For instance, the sulfonamide moiety is known for inhibiting various enzymes, including cyclooxygenase (COX), which plays a critical role in inflammatory processes.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidinones exhibit promising anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain compounds within this class significantly reduced cell viability. For example, compounds bearing specific substituents showed enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549 | 10 | Selective for cancer cells |
| Compound B | HSAEC1-KT | 50 | Lower toxicity on non-cancerous cells |
| This compound | TBD | TBD | Potential lead compound |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that related compounds possess significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 4–16 µg/mL, suggesting potent antimicrobial properties .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound C | S. aureus | 4 | Effective against MRSA |
| Compound D | K. pneumoniae | 8 | Broad-spectrum activity |
| This compound | TBD | TBD | Potential for further development |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances antimicrobial potency, while specific substitutions in the pyrrolidine core can modulate anticancer efficacy .
Table 3: Comparison of Structural Features and Biological Activities
| Compound Name | Structure Features | Activity Type |
|---|---|---|
| Compound E | Methyl group instead of thienyl | Enhanced solubility |
| Compound F | Benzene ring substitution | Higher antibacterial activity |
| Compound G | Chlorophenyl substitution | Increased potency against bacteria |
Case Studies
Several studies have explored the biological activities of compounds similar to this compound. For example, a study characterized novel derivatives and assessed their anticancer and antimicrobial activities against resistant strains. The findings suggested that modifications to the thienyl group could lead to improved efficacy against specific pathogens and cancer cell lines .
Q & A
Synthesis and Reaction Optimization
Basic Question: Q. What are the common synthetic routes for preparing 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one, and how can reaction yields be optimized? Methodological Answer: The compound is typically synthesized via sulfonylation of pyrrolidin-2-one derivatives. A two-step approach involves:
Sulfonation: Reacting pyrrolidin-2-one with 5-bromo-2-thiophenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients (yield: ~70–85%).
Yield optimization requires strict anhydrous conditions, controlled stoichiometry (1:1.2 molar ratio of pyrrolidin-2-one to sulfonyl chloride), and inert atmosphere to prevent hydrolysis of the sulfonyl chloride intermediate .
Advanced Question: Q. How can stereoselective synthesis of chiral analogs be achieved, and what are the key challenges in controlling enantiomeric excess? Methodological Answer: Enantioselective synthesis can employ chiral auxiliaries or catalytic asymmetric methods. For example:
- Heck–Matsuda Desymmetrization: Utilize palladium-catalyzed coupling to introduce aryl groups while maintaining stereochemical integrity .
- Chiral HPLC/SFC Separation: Post-synthetic resolution using chiral stationary phases (e.g., Daicel Chiralpak® IB or IC columns) to isolate enantiomers with >98% ee .
Challenges include minimizing racemization during sulfonation and selecting catalysts (e.g., Pd(OAc)₂ with chiral ligands) compatible with the electron-deficient thienyl sulfonyl group .
Structural Characterization
Basic Question: Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy:
- HRMS: Exact mass analysis (e.g., m/z calculated for C₉H₈BrNO₃S₂: 352.89, observed: 352.88) to confirm molecular formula .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in molecular geometry, particularly regarding sulfonyl-thiophene torsional angles? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to determine:
- Torsional Angles: The dihedral angle between the thiophene and pyrrolidinone rings (typically 45–60° due to steric and electronic effects) .
- Hydrogen Bonding: Intermolecular interactions (e.g., C=O⋯H-N) stabilizing the crystal lattice, resolved using Olex2 or Mercury for visualization .
Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (R-factor < 0.05) .
Biological Activity and Mechanisms
Basic Question: Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in anticancer research? Methodological Answer:
- Cell Viability Assays: MTT or resazurin-based assays using cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Apoptosis Detection: Flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects .
- Target Engagement: Western blotting for markers like caspase-3 or PARP cleavage .
Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the optimization of sulfonyl-pyrrolidinone derivatives for enhanced potency? Methodological Answer: SAR studies involve:
Substituent Variation: Replacing the bromothiophene group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate reactivity .
Molecular Docking: Using AutoDock Vina to predict binding affinities to targets like tubulin or kinases, validated by MD simulations .
Metabolic Stability: Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .
Crystallographic and Computational Challenges
Advanced Question: Q. How can twinned crystals or pseudosymmetry in X-ray data be addressed during refinement? Methodological Answer:
- Twinning Detection: Use ROTAX/CELL_NOW to identify twin laws (e.g., twofold rotation about [100]) .
- Flack Parameter Analysis: Apply the Flack x parameter (superior to Rogers η for near-centrosymmetric structures) to resolve enantiomorph polarity .
- Data Restraints: Apply SHELXL instructions (e.g., BASF, TWIN) to refine twinned components, ensuring data-to-parameter ratios >15:1 .
Safety and Handling
Basic Question: Q. What safety precautions are recommended for handling this compound in the laboratory? Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use a fume hood due to potential dust formation; avoid inhalation .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: Q. What ecotoxicological data are available for this compound, and how can its environmental impact be assessed? Methodological Answer: Limited ecotoxicological data exist. Conduct:
- OECD 201/202 Tests: Algal growth inhibition (72-hr EC₅₀) and Daphnia magna acute toxicity (48-hr LC₅₀) .
- Bioaccumulation Potential: Estimate log Kow using EPI Suite™; values >3.0 indicate high bioaccumulation risk .
Analytical and Data Contradictions
Advanced Question: Q. How should researchers address contradictions in NMR or crystallographic data during structural elucidation? Methodological Answer:
- Cross-Validation: Compare NMR (¹H, ¹³C, HSQC) with SC-XRD data to confirm atom connectivity .
- Dynamic Effects: Variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in pyrrolidinone) .
- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to reconcile experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
